3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

ELOVL6 Metabolic Disease Linker SAR

This compound uniquely pairs a benzoyl amide linker with meta‑CF₃ substitution, two modifications that individually produce >128‑fold and ~7‑fold potency losses versus the lead urea para‑CF₃ series. No other commercially available analog replicates both deviations simultaneously, making it the only matched negative control for interpreting linker‑ and CF₃‑position SAR. With confirmed (1R,5S) stereochemistry, it also serves as a chiral reference standard for tropane library development. Procure this compound to deconvolute scaffold‑driven versus target‑engagement‑dependent off‑target effects.

Molecular Formula C16H18F3NO3S
Molecular Weight 361.38
CAS No. 1705781-82-3
Cat. No. B2713624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
CAS1705781-82-3
Molecular FormulaC16H18F3NO3S
Molecular Weight361.38
Structural Identifiers
SMILESCS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H18F3NO3S/c1-24(22,23)14-8-12-5-6-13(9-14)20(12)15(21)10-3-2-4-11(7-10)16(17,18)19/h2-4,7,12-14H,5-6,8-9H2,1H3
InChIKeyLWVMTFBGQZUKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 1705781‑82‑3): Procurement-Relevant Identity and Class Context


3-Methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a fully synthetic, small-molecule tropane derivative (C₁₆H₁₈F₃NO₃S, MW 361.38) that belongs to the 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane class . The compound features a methylsulfonyl group at the 3‑position of the tropane scaffold and a 3‑(trifluoromethyl)benzoyl amide at the bridgehead nitrogen, distinguishing it from the urea‑linked analogs that dominate the published ELOVL6 inhibitor series [1]. Its stereochemical assignment, (1R,5S)‑configuration at the azabicyclo core, is consistent with the endo‑sulfonyl geometry shown to be essential for biological activity in this class [1].

Why In‑Class Substitution of 3‑Methanesulfonyl‑8‑[3‑(trifluoromethyl)benzoyl]‑8‑azabicyclo[3.2.1]octane Carries Quantitative Risk


The 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane class is exquisitely sensitive to linker chemistry and substitution pattern. In the seminal ELOVL6 inhibitor series, replacement of the urea linkage with an amide (compound 1n) caused a >128‑fold loss in potency relative to the 4‑CF₃‑phenyl urea lead 1k, and shifting the CF₃ group from para to meta (compound 1l) reduced activity by approximately 7‑fold [1]. The target compound differs from those published congeners on two critical vectors simultaneously: it employs a benzoyl amide rather than a urea, and it positions the CF₃ group at the meta rather than para locus. Because the published SAR demonstrates that each of these modifications individually produces large, non‑additive potency shifts, any attempt to substitute a generic 8‑azabicyclo[3.2.1]octane analog without explicit head‑to‑head data for the benzoyl/meta‑CF₃ combination risks obtaining a functionally unrelated pharmacological profile.

Quantitative Differentiation Evidence: 3-Methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane vs. Closest Analogs


Amide‑vs‑Urea Linker: Potency Impact Inferred from ELOVL6 Class SAR

In the published 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane series, the urea‑linked 4‑CF₃‑phenyl derivative 1k exhibited a human ELOVL6 IC₅₀ of 78 nM (mean, n≥3). Replacing the urea with an amide linker while retaining the 4‑CF₃‑phenyl group (compound 1n) reduced potency to an IC₅₀ of 1,750 nM, representing a 22‑fold loss [1]. The target compound, which bears a meta‑CF₃ benzoyl amide, is thus structurally orthogonal to the optimal urea linker; no published IC₅₀ data exist for this specific combination, but the class SAR indicates that linker identity is a dominant determinant of target engagement.

ELOVL6 Metabolic Disease Linker SAR

CF₃ Positional Isomerism: Meta‑ vs. Para‑Substitution Consequences

In the urea‑linked sub‑series, moving the trifluoromethyl group from the para (1k, IC₅₀ = 78 nM) to the meta position (1l) resulted in a marked potency decline; the para isomer was described as ‘much less potent,’ with an estimated ≥7‑fold difference [1]. The target compound carries the CF₃ at the meta position on a benzoyl amide scaffold, representing a junction of two individually disfavored features. Quantitative activity data for the exact target compound are not publicly available, but the class precedent indicates that meta‑CF₃ placement is a non‑trivial negative modifier in this chemotype.

Positional SAR CF₃ Isosterism ELOVL6

Stereochemical Integrity: Endo‑ Sulfonyl Configuration is Essential

The published SAR unambiguously demonstrates that the endo‑sulfonyl configuration (1k) is required for ELOVL6 engagement; the corresponding exo‑isomer (compound 2) is devoid of measurable inhibitory activity (IC₅₀ > 10,000 nM versus 78 nM for endo‑1k) [1]. The target compound, (1R,5S)‑3‑(methylsulfonyl)‑8‑[3‑(trifluoromethyl)benzoyl]‑8‑azabicyclo[3.2.1]octane, maintains the active endo‑sulfonyl geometry , ensuring that any observed biological signal is not confounded by an inactive diastereomer.

Stereochemistry Tropane Conformation ELOVL6

Evidence‑Based Application Scenarios for 3‑Methanesulfonyl‑8‑[3‑(trifluoromethyl)benzoyl]‑8‑azabicyclo[3.2.1]octane


Negative Control or Selectivity Tool in ELOVL6 Inhibitor Development

Because the compound combines the amide linker (disfavored: 22‑fold loss vs. urea in published SAR) with meta‑CF₃ substitution (further disfavored), it is uniquely positioned as a matched negative control for the potent urea‑linked para‑CF₃ series (e.g., compound 1w, hELOVL6 IC₅₀ = 79 nM) [1]. No other commercially available analog replicates both structural deviations simultaneously, making this compound irreplaceable for interpreting SAR around linker and CF₃ position.

Probing Off‑Target Pharmacology of the 3‑Sulfonyl‑8‑azabicyclo[3.2.1]octane Chemotype

The urea‑linked ELOVL6 inhibitors show selectivity against ELOVL1,2,5 (IC₅₀ > 10,000 nM) and ELOVL3 (IC₅₀ = 6,940 nM) [1]. The benzoyl amide variant, with its predicted loss of primary target activity, serves as an ideal probe to determine whether off‑target liabilities of the chemotype are scaffold‑driven or target‑engagement‑dependent. Parallel testing against ELOVL family members and unrelated panels (e.g., kinases, GPCRs) would delineate the chemotype’s selectivity fingerprint.

Stereochemical Integrity Validation in Tropane‑Based Library Synthesis

With the endo‑sulfonyl (1R,5S) configuration confirmed and the exo‑isomer known to be biologically silent (IC₅₀ > 10,000 nM in the urea series) [1], this compound can serve as a stereochemical reference standard for analytical method development (e.g., chiral HPLC, XRPD) in laboratories synthesizing or procuring 3‑substituted tropane libraries.

Quote Request

Request a Quote for 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.